molecular formula C14H10INO7S B2773057 4-Formyl-2-iodo-6-methoxyphenyl 4-nitrobenzenesulfonate CAS No. 634592-89-5

4-Formyl-2-iodo-6-methoxyphenyl 4-nitrobenzenesulfonate

Cat. No. B2773057
CAS RN: 634592-89-5
M. Wt: 463.2
InChI Key: ICHIDNDLMYADAR-UHFFFAOYSA-N
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Description

“4-Formyl-2-iodo-6-methoxyphenyl 4-nitrobenzenesulfonate” is a chemical compound with the molecular formula C14H10INO7S . It is a complex organic compound that falls under the category of benzenesulfonates .


Molecular Structure Analysis

The molecular structure of “4-Formyl-2-iodo-6-methoxyphenyl 4-nitrobenzenesulfonate” is determined by its molecular formula, C14H10INO7S . This indicates that the compound contains 14 carbon atoms, 10 hydrogen atoms, 1 iodine atom, 1 nitrogen atom, 7 oxygen atoms, and 1 sulfur atom . The exact arrangement of these atoms in the molecule would be determined by the specific bonds and functional groups present.

Scientific Research Applications

Antimalarial and Anticancer Activities

Research has demonstrated that derivatives of 4-nitrobenzenesulfonate, including compounds structurally related to 4-Formyl-2-iodo-6-methoxyphenyl 4-nitrobenzenesulfonate, have shown promising antimalarial and anticancer activities. Studies on ether aryl sulfonic acid esters have identified compounds with improved antimalarial and anticancer properties, highlighting the potential of these chemical structures in the development of new therapeutic agents (Betts et al., 2006).

Radical Generation and Photolysis Studies

4-Nitrobenzenesulfenate esters, closely related to the compound , have been utilized as precursors for the generation of alkoxyl radicals under laser flash photolysis conditions. These studies contribute to our understanding of radical kinetics and have implications for various fields, including organic synthesis and photochemistry (Horner et al., 2000).

Chemical Synthesis and Material Science

The synthesis and characterization of complexes and materials involving nitrobenzenesulfonate derivatives underscore the versatility of these compounds in material science and organic synthesis. For instance, the synthesis of 2-Methoxy-4-(methylsulfanyl)benzoic acid, an intermediate in cardiotonic drug preparation, demonstrates the application of nitrobenzenesulfonate derivatives in pharmaceutical synthesis (Lomov, 2019). Additionally, the development of fluorescent probes for hydrazine detection in living cells based on nitrobenzene sulfonation illustrates the intersection of organic chemistry with biomedical research and diagnostics (Chen et al., 2017).

Environmental and Atmospheric Studies

Research on the atmospheric reactivity of methoxyphenols, related to 4-Formyl-2-iodo-6-methoxyphenyl 4-nitrobenzenesulfonate, with hydroxyl radicals has implications for understanding biomass burning emissions and their environmental impacts. This work contributes to our knowledge of secondary organic aerosol formation and gas-phase oxidation products, highlighting the environmental significance of these chemical reactions (Lauraguais et al., 2014).

properties

IUPAC Name

(4-formyl-2-iodo-6-methoxyphenyl) 4-nitrobenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10INO7S/c1-22-13-7-9(8-17)6-12(15)14(13)23-24(20,21)11-4-2-10(3-5-11)16(18)19/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICHIDNDLMYADAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C=O)I)OS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10INO7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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